5-Bromo-7-methylquinolin-8-ol
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Description
5-Bromo-7-methylquinolin-8-ol is a chemical compound with the CAS Number: 7175-09-9 . It has a molecular weight of 238.08 and its IUPAC name is 7-bromo-5-methyl-8-quinolinol .
Synthesis Analysis
The synthesis of quinoline derivatives, including this compound, has been a subject of research. Various synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various tools such as MolView . This tool allows you to draw a molecule and convert it into a 3D model for better visualization .Chemical Reactions Analysis
The chemical reactions involving this compound can be studied using various electroanalytical tools . These tools can be utilized to investigate redox-active intermediates formed chemically in solution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be analyzed using various techniques . These include measuring properties such as hardness, topography, hydrophilicity, and others .Safety and Hazards
Future Directions
The future directions for the study of 5-Bromo-7-methylquinolin-8-ol could involve further exploration of its synthesis, analysis of its properties, and investigation of its potential applications in various fields. The development of drugs against numerous diseases including cancer could be one of the potential future directions .
Properties
IUPAC Name |
5-bromo-7-methylquinolin-8-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-6-5-8(11)7-3-2-4-12-9(7)10(6)13/h2-5,13H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMKJPXRVWKHVBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC=NC2=C1O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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